Catharanthine tartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

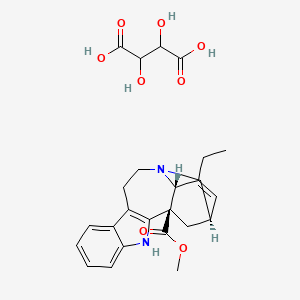

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H30N2O8 |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |

InChI |

InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+,21-;/m0./s1 |

InChI Key |

JYBKPXVXYJDIFX-GYMDHWDQSA-N |

Isomeric SMILES |

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Catharanthine Tartrate: A Technical Guide to Sourcing and Extraction from Catharanthus roseus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sourcing and extraction of catharanthine tartrate from the medicinal plant Catharanthus roseus. Catharanthine, a prominent terpenoid indole alkaloid (TIA), is a critical precursor for the semi-synthesis of the potent anti-cancer drugs vinblastine and vincristine. This document details the biosynthesis of catharanthine within the plant, outlines various extraction and purification methodologies, and presents quantitative data to inform and guide research and development efforts.

Source and Biosynthesis of Catharanthine

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is the exclusive natural source of over 130 TIAs, including the pharmaceutically significant catharanthine.[1] The biosynthesis of these complex molecules is a multi-stage process involving enzymes, regulatory genes, and various cellular compartments.[2]

The TIA biosynthetic pathway can be broadly categorized into three stages:[1]

-

Formation of Precursors: Tryptamine is synthesized via the shikimate pathway, while secologanin is produced through the terpenoid (or non-mevalonate) pathway.[1]

-

Formation of Monomeric Alkaloids: Tryptamine and secologanin condense to form strictosidine, the central intermediate for all TIAs.[1][3] Strictosidine then undergoes a series of enzymatic conversions to produce various monomeric alkaloids, including catharanthine and vindoline.[1]

-

Formation of Bisindole Alkaloids: The crucial coupling of catharanthine and vindoline leads to the formation of α-3′,4′-anhydrovinblastine, which is subsequently converted to vinblastine and then vincristine.[1]

The intricate biosynthetic pathway leading to catharanthine is depicted in the diagram below.

Extraction Methodologies

The extraction of catharanthine from C. roseus plant material, primarily the leaves, involves several methodologies, ranging from traditional solvent-based techniques to more advanced methods like supercritical fluid extraction. The choice of method often depends on the desired scale, purity, and efficiency.

Solvent-Based Extraction

Solvent extraction remains a common method for isolating alkaloids from plant matrices. The general principle involves using a solvent to selectively dissolve the target compounds.

Experimental Protocol: Acid-Base Extraction

A widely used method involves an initial acid extraction to protonate the alkaloids, rendering them soluble in an aqueous medium. This is followed by basification and extraction into an organic solvent.

-

Preparation of Plant Material: Dried and powdered leaves of C. roseus are used as the starting material to increase the surface area for extraction.[4]

-

Acidic Extraction: The powdered leaves are extracted with an acidic aqueous solution, such as 0.1 M hydrochloric acid (HCl) or a 2% tartaric acid solution.[5][6] This step protonates the alkaloids, forming their soluble salt forms.[5] Protons in the acidic media also help to break down the plant matrix, facilitating the release of the analytes.[7]

-

Filtration and Defatting: The acidic extract is filtered to remove solid plant debris. The filtrate can then be washed with a nonpolar solvent like petroleum ether or chloroform to remove chlorophyll and other lipophilic impurities.[7][8]

-

Basification and Organic Extraction: The pH of the acidic aqueous solution is adjusted to alkaline conditions (e.g., pH 10) using a base like sodium hydroxide (NaOH) or ammonia solution.[5][6] This deprotonates the alkaloids, converting them back to their free base form, which are soluble in organic solvents. The alkaloids are then extracted into an immiscible organic solvent such as methylene chloride, chloroform, or ethyl acetate.[4][6]

-

Concentration: The organic extract is concentrated in vacuo to yield a crude alkaloid mixture.[6]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[9] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.

Experimental Protocol: Supercritical CO₂ Extraction

-

Sample Preparation: Dried and powdered C. roseus leaves (e.g., 200-300 mesh size) are packed into the extraction vessel.[10]

-

Extraction Conditions: Supercritical CO₂ is passed through the sample. The extraction efficiency and selectivity can be optimized by adjusting pressure, temperature, and the addition of a polar co-solvent (modifier) like methanol or ethanol.[9][11] For instance, optimal recovery of catharanthine has been reported at 250 bar and 80°C using 6.6 vol% methanol as a modifier for 40 minutes.[11]

-

Separation and Collection: After extraction, the pressure is reduced, causing the CO₂ to return to its gaseous state and precipitate the extracted compounds, which are then collected.

The general workflow for extracting and purifying catharanthine is illustrated below.

Purification Techniques

The crude extract obtained from the initial extraction process is a complex mixture of various alkaloids and other plant metabolites.[5] Therefore, further purification steps are essential to isolate catharanthine.

Chromatographic Methods:

-

Column Chromatography: This is a standard technique used for the separation of alkaloids. Silica gel is a common stationary phase, and a gradient elution with solvents like chloroform, methanol, and ethanol mixtures is employed to separate the alkaloids based on their polarity.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC provides high resolution and is used for both analytical quantification and preparative isolation of catharanthine.[12] Reversed-phase columns are often used with mobile phases consisting of mixtures of methanol, acetonitrile, and buffer solutions.[10]

-

Centrifugal Partition Chromatography (CPC): CPC, a form of counter-current chromatography, is an effective preparative technique for isolating alkaloids. The pH-zone refining mode of CPC has been successfully used for the efficient, single-step isolation of catharanthine from a crude C. roseus alkaloid mixture.[13]

Quantitative Data

The concentration of catharanthine in C. roseus can vary significantly depending on the cultivar, growing conditions, and the part of the plant being analyzed.[14][15] The leaves are generally the primary source for catharanthine extraction.[14]

| Parameter | Value | Source |

| Plant Part | Leaves | [14] |

| Cultivar | Pacifica Peach | [14] |

| Catharanthine Concentration | 2903 ± 384 µg/g Dry Weight | [14] |

| Elicitor Treatment | 0.1 µg/mL 3 kDa chitooligosaccharides | [16] |

| Increase in Catharanthine | 141.54% | [16] |

Table 1: Catharanthine Content in C. roseus

Different extraction techniques yield varying recoveries of catharanthine. The choice of method can significantly impact the efficiency of the isolation process.

| Extraction Method | Key Parameters | Catharanthine Recovery | Source |

| Supercritical Fluid Extraction (SFE) | 250 bar, 80°C, 6.6 vol% methanol modifier, 40 min | 100% | [11] |

| Soxhlet Extraction | Dichloromethane, 16 h reflux | - | [11] |

| Solid-Liquid Extraction (Ultrasonic) | 0.5 M H₂SO₄ and methanol (3:1 v/v), 3 h | - | [11] |

| Homogenate Extraction | 0.15% H₂SO₄ and 50% methanol, 3 x 2.5 min | Higher yield than ultrasonic, warm immersion, and hot reflux methods | [17] |

Table 2: Comparison of Catharanthine Extraction Methods

Conclusion

The sourcing and extraction of this compound from Catharanthus roseus is a multi-faceted process that begins with understanding its biosynthesis within the plant and extends to the application of sophisticated extraction and purification technologies. While traditional solvent extraction methods are still prevalent, advanced techniques like supercritical fluid extraction and centrifugal partition chromatography offer improved efficiency, selectivity, and greener alternatives. The quantitative data presented highlights the importance of cultivar selection and the optimization of extraction parameters to maximize the yield of this crucial pharmaceutical precursor. This guide provides a foundational understanding for researchers and professionals in the field, enabling them to develop and refine methodologies for the production of catharanthine and its valuable derivatives.

References

- 1. phcogrev.com [phcogrev.com]

- 2. Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 3. Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. column-chromatography.com [column-chromatography.com]

- 5. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. irjet.net [irjet.net]

- 10. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

- 11. Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology--comparison with other extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Screening 64 cultivars Catharanthus roseus for the production of vindoline, catharanthine, and serpentine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 61.8.75.226 [61.8.75.226]

- 16. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Chemical and physical properties of Catharanthine tartrate

An In-depth Technical Guide to the Chemical and Physical Properties of Catharanthine Tartrate

Introduction

This compound is the tartrate salt form of catharanthine, a monoterpenoid indole alkaloid naturally occurring in the medicinal plant Catharanthus roseus (Madagascar periwinkle).[1][2] It is a significant compound in pharmaceutical research and drug development, primarily serving as a crucial precursor in the semi-synthesis of the potent anti-cancer agents vinblastine and vincristine.[3][4][5] Beyond its role as a biosynthetic intermediate, catharanthine itself exhibits a range of biological activities, including antitumor, hypotensive, and vasodilatory effects.[5][6] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and a summary of its known signaling pathways, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. This data is essential for its handling, formulation, and application in a laboratory setting.

Table 1: General Chemical Properties

| Property | Value | Citations |

| IUPAC Name | methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate; (2R,3R)-2,3-dihydroxybutanedioic acid | [5] |

| Synonyms | (+)-3,4-Didehydrocoronaridine, Catharanthine hemitartrate | [6][7] |

| CAS Number | 4168-17-6 | [3][6][8] |

| Molecular Formula | C₂₁H₂₄N₂O₂ • C₄H₆O₆ or C₂₅H₃₀N₂O₈ | [3][6][8] |

| Molecular Weight | 486.51 g/mol | [3][6] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Purity | ≥97%, ≥98% | [5][9] |

| Source | Catharanthus roseus (L.) G.Don | [9] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Citations |

| Melting Point | 126-128°C | [5] |

| UV/Vis (λmax) | 224, 283 nm | [4][7] |

| pH (1% aqueous solution) | ~4.0–5.5 | [1] |

Table 3: Solubility Data

| Solvent | Solubility | Citations |

| Water | Freely soluble | [1] |

| Methanol | Freely soluble | [1] |

| Ethanol | Soluble | [5] |

| DMSO | ~30 mg/mL, 50 mg/mL (102.77 mM) | [6][7] |

| Dimethylformamide (DMF) | ~30 mg/mL | [4][7] |

| Pyridine | Soluble | [9] |

| Chloroform | Sparingly soluble | [1] |

| Aqueous Buffers | Sparingly soluble (pre-dissolving in DMSO is recommended) | [7][10] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [7][10] |

Table 4: Stability and Storage

| Condition | Recommendation | Citations |

| Long-term Storage (Solid) | -20°C for ≥ 4 years | [4][7][10] |

| Long-term Storage (In Solvent) | -80°C for up to 6 months, -20°C for up to 1 month | [6][11] |

| Shipping | Ambient temperature | [4][5] |

| Light Sensitivity | Light-sensitive; store in airtight, amber containers. | [1] |

| Aqueous Solution | Not recommended for storage for more than one day. | [7][10] |

Experimental Protocols

Accurate analysis of this compound is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) is the predominant technique for its quantification.

High-Performance Liquid Chromatography (HPLC) for Quantification of Catharanthine

This method is adapted from a procedure for the simultaneous quantification of major indole alkaloids from Catharanthus roseus.[12]

-

Objective: To separate and quantify catharanthine in a sample, such as a plant extract.

-

Instrumentation:

-

Mobile Phase:

-

Procedure:

-

Prepare the mobile phase and degas it before use.

-

Set the flow rate to 1.2 mL/min.[12]

-

Set the UV detector to a wavelength of 254 nm.[12]

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample for analysis. For plant material, a crude alkaloid extraction is necessary.[14]

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the catharanthine peak in the sample chromatogram by comparing the retention time with that of the standard.[13]

-

Quantify the amount of catharanthine in the sample by comparing the peak area or height with the standard curve.[12][14]

-

Thin-Layer Chromatography (TLC) for Separation

TLC is a valuable technique for the rapid screening and qualitative analysis of catharanthine in complex mixtures.[15][16]

-

Objective: To separate catharanthine from other alkaloids in a crude extract.

-

Stationary Phase: Silica gel TLC plate.[14]

-

Mobile Phase: A suitable solvent system for indole alkaloids, which may require optimization depending on the specific sample matrix.

-

Procedure:

-

Spot the sample extract and a catharanthine standard onto the TLC plate.

-

Develop the plate in a chamber saturated with the mobile phase.

-

After development, dry the plate and visualize the spots under UV light or by using a suitable staining reagent.

-

The catharanthine spot can be identified by comparing its Rf value to that of the standard.

-

Spectroscopic Analysis

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are powerful tools for the structural confirmation of catharanthine.[17][18]

-

Electrospray Ionization Mass Spectrometry (ESI-MS): In positive ion mode, catharanthine typically shows a protonated molecular ion [M+H]⁺ at m/z 337.[19] This technique is highly sensitive and can be used for identification in complex mixtures.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed structural information, allowing for the unambiguous identification of catharanthine.[18][20]

Biological Activity and Signaling Pathways

Catharanthine is not merely a biosynthetic precursor; it possesses intrinsic biological activities that are of interest to researchers.

Inhibition of Voltage-Gated Calcium Channels

Catharanthine has been shown to inhibit voltage-gated L-type calcium channels.[5][6] This action is responsible for its observed vasodilatory and antihypertensive effects, as it can dilate small mesenteric arteries and decrease heart rate and cardiac contractility.[4][5]

Caption: Catharanthine's inhibition of calcium channels leads to hypotensive effects.

Biosynthesis of Vinblastine

One of the most critical roles of catharanthine is its function as a precursor in the biosynthesis of the dimeric anti-cancer alkaloids, vinblastine and vincristine.[2][4] This process involves the enzymatic coupling of catharanthine with another monomeric indole alkaloid, vindoline.[2]

Caption: Simplified biosynthetic pathway from catharanthine and vindoline to vinblastine.

UV-B Induced Signaling for Catharanthine Production

In C. roseus cell cultures, exposure to low-dose UV-B radiation has been shown to increase the production of catharanthine.[21] This response is mediated by a complex signaling cascade.[21]

Caption: UV-B induced signaling cascade leading to increased catharanthine production.

Interaction with DNA

Studies have indicated that this compound can bind to DNA, with a preference for groove binding.[9] The primary forces involved in this interaction are suggested to be hydrogen bonding and van der Waals forces.[9] This interaction is a point of interest for its potential antitumor mechanisms.

Conclusion

This compound is a multifaceted indole alkaloid with well-defined chemical and physical properties that are crucial for its application in research and pharmaceutical development. Its role as a precursor to vital anti-cancer drugs, coupled with its own inherent biological activities, makes it a compound of significant interest. The experimental protocols outlined provide a foundation for its reliable analysis, while the understanding of its involvement in cellular signaling pathways opens avenues for further investigation into its therapeutic potential and for the optimization of its production. This guide serves as a comprehensive resource for professionals working with this important natural product.

References

- 1. This compound- In Stock | CAS NO 4168-17-6 [aquigenbio.com]

- 2. Catharanthine - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound - LKT Labs [lktlabs.com]

- 6. This compound | Calcium Channel | TargetMol [targetmol.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound - SRIRAMCHEM [sriramchem.com]

- 9. This compound | CAS:2648-21-5 | Manufacturer ChemFaces [chemfaces.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. glpbio.com [glpbio.com]

- 12. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Screening of Catharanthus roseus secondary metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Application of high-performance liquid chromatography to the determination of vinblastine in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. Catharanthine | CAS:2468-21-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 18. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography [mdpi.com]

- 19. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. UV-B-induced signaling events leading to enhanced-production of catharanthine in Catharanthus roseus cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Catharanthine Tartrate in Cancer Cells

Introduction

Catharanthine, a monoterpenoid indole alkaloid, is a key biosynthetic precursor to the potent dimeric anti-cancer drugs vinblastine and vincristine, which are derived from the Madagascar periwinkle, Catharanthus roseus.[1][2][3] While its primary role is often considered in the context of its dimeric derivatives, catharanthine itself exhibits cytotoxic effects against cancer cells through a multi-faceted mechanism of action.[4][5] This technical guide provides a detailed overview of the molecular mechanisms by which this compound exerts its anti-neoplastic effects, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Core Mechanism: Interaction with Microtubule Dynamics

The principal mechanism of action for vinca alkaloids, including catharanthine, involves the disruption of microtubule dynamics, which are critical for mitotic spindle formation and cell division.[4][6][7]

-

Tubulin Binding: Catharanthine interacts directly with tubulin, the protein subunit of microtubules.[8][9] Specifically, the vindoline domain of vinca alkaloids is responsible for binding to tubulin heterodimers, while the catharanthine moiety contributes significantly to the cytotoxic effect.[10][11] The binding site is located near the exchangeable GTP-binding site on the β-tubulin subunit.[12]

-

Inhibition of Microtubule Assembly: By binding to tubulin, catharanthine inhibits the polymerization of tubulin dimers into microtubules.[1][8] This disruption prevents the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis.[4][13] The consequence is an arrest of the cell cycle in the metaphase (M phase).[6][14]

-

Comparison with Dimeric Vinca Alkaloids: It is crucial to note that catharanthine's activity as a microtubule-destabilizing agent is significantly weaker than its dimeric derivatives, vinblastine and vincristine.[1][8] Studies have shown that the required molar ratio of catharanthine to protein for inhibiting tubulin self-assembly is approximately three orders of magnitude greater than that for vincristine and vinblastine.[8] However, catharanthine can induce the self-association of tubulin into linear polymers with an efficacy that is 75% that of vinblastine.[8]

Quantitative Data on Tubulin Interaction

| Parameter | Value | Cell Line/System | Reference |

| Tubulin Binding Constant (Kb) | (2.8 +/- 0.4) x 103 M-1 | Purified Tubulin | [8] |

| Liganded Protein Dimerization Constant (K2) | ~1 x 105 M-1 | Purified Tubulin | [8] |

| Estimated Binding Energy (ΔG) with α/β-tubulin | -7.11 kcal/mol | In Silico Docking | [14] |

Induction of Programmed Cell Death: Apoptosis and Autophagy

Catharanthine induces cell death in cancer cells primarily through the activation of apoptosis and autophagy signaling pathways.

Apoptosis

Catharanthine treatment triggers apoptosis in a dose-dependent manner.[4] In human leukemia cells, a related bisindole alkaloid, cathachunine, was shown to induce apoptosis through a ROS-dependent, mitochondria-mediated intrinsic pathway.[15][16] This process is characterized by:

-

Dysregulation of the Bcl-2 protein family, specifically a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[6][15]

-

Loss of mitochondrial membrane potential.[15]

-

Release of cytochrome c from the mitochondria into the cytosol.[15]

-

Cleavage and activation of caspase-3 and Poly-ADP ribose polymerase (PARP).[15]

Autophagy

Recent studies have highlighted autophagy as a major mechanism of catharanthine-induced cell death, particularly in hepatocellular carcinoma (HepG2) cells.[4]

-

mTOR Inhibition: Catharanthine activates autophagy signaling pathways by inhibiting the mTOR (mammalian target of rapamycin) pathway.[4] Molecular docking simulations show that catharanthine interacts effectively with the FRB domain of mTOR.[4]

-

Upregulation of Autophagy Genes: Treatment with catharanthine leads to the upregulation of key autophagy-related genes, including LC3, Beclin1, and ULK1.[4]

-

Sirtuin-1 and Akt Modulation: Catharanthine increases the levels of sirtuin-1, a known inducer of autophagy, while simultaneously decreasing the expression of the survival-promoting protein Akt.[4]

Signaling Pathway for Catharanthine-Induced Autophagy

Cell Cycle Arrest

As a direct consequence of microtubule disruption, catharanthine causes cell cycle arrest.[4] By preventing the formation of a functional mitotic spindle, cells are unable to progress past the metaphase of mitosis.[6][14] This mitotic arrest ultimately triggers the apoptotic machinery, leading to cell death. This mechanism is a hallmark of vinca alkaloids and other anti-tubulin agents.[17][18]

Workflow for Cell Cycle Analysis

Summary of Quantitative Data

Table 1: IC50 Values of Catharanthine

The IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cancer Type | IC50 Concentration | Assay | Reference |

| HepG2 | Liver Carcinoma | Determined (specific value not in abstract) | MTT Assay | [4] |

| HCT 116 | Colorectal Carcinoma | Not specified, but showed activity | Not specified | [5] |

Note: The available literature often focuses on the qualitative mechanisms or uses catharanthine as a precursor, leading to limited publicly available IC50 data for this compound across a wide range of cell lines.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is based on the methodology described for testing catharanthine on HepG2 cells.[4][19]

-

Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 80 to 200 µM) and a vehicle control (e.g., DMSO). Incubate for specified time points (e.g., 24 and 48 hours).[19]

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[19]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[19]

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on the methodology described for assessing apoptosis.[4][19]

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation.

-

Washing: Wash the cell pellet with ice-cold PBS (Phosphate-Buffered Saline).

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. The cell populations are distinguished as follows:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Gene Expression Analysis (Quantitative PCR - qPCR)

This protocol is based on the methodology described for analyzing autophagy-related genes.[4][19]

-

Cell Treatment & RNA Extraction: Treat cells with this compound as described previously. After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit).

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).[19]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and appropriate primers (oligo(dT) or random hexamers).

-

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the genes of interest (e.g., LC3, Beclin1, ULK1) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye-based detection chemistry (e.g., SYBR Green).

-

Thermocycling: Perform the qPCR on a real-time PCR machine with appropriate cycling conditions (denaturation, annealing, extension).

-

Data Analysis: Analyze the amplification data. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Conclusion

This compound, while less potent than its dimeric vinca alkaloid counterparts, exhibits a clear anti-cancer profile through multiple mechanisms. Its primary action is the disruption of microtubule polymerization, leading to mitotic arrest. This is complemented by the induction of both apoptotic and autophagic cell death, which are mediated through the modulation of key signaling pathways, including the Bcl-2 family and the Akt/mTOR axis. For drug development professionals, catharanthine remains a molecule of significant interest, both as a crucial precursor for semi-synthetic alkaloids and as a potential scaffold for developing novel anti-mitotic agents with unique therapeutic profiles.

References

- 1. Molecular docking and pharmacogenomics of vinca alkaloids and their monomeric precursors, vindoline and catharanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. innovationaljournals.com [innovationaljournals.com]

- 4. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Pharmacological potential of bioactive compounds in Catharanthus roseus extract: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interactions of the catharanthus (Vinca) alkaloids with tubulin and microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. hrpub.org [hrpub.org]

- 13. What is the mechanism of Vinorelbine Tartrate? [synapse.patsnap.com]

- 14. ijsra.net [ijsra.net]

- 15. Induction of apoptosis in human leukemia cells through an intrinsic pathway by cathachunine, a unique alkaloid isolated from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Review on Mechanistic Insight of Plant Derived Anticancer Bioactive Phytocompounds and Their Structure Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Catharanthine Crusade: A Technical Guide to Biosynthesis in Catharanthus roseus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthine, a prominent monoterpenoid indole alkaloid (MIA) from the medicinal plant Catharanthus roseus, stands as a critical precursor for the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. The intricate biosynthetic pathway leading to catharanthine has been the subject of extensive research, culminating in the recent elucidation of its core enzymatic steps. This technical guide provides an in-depth exploration of the catharanthine biosynthesis pathway, consolidating the latest research findings for scientists and professionals in drug development. It details the enzymatic cascade from the central precursor strictosidine to catharanthine, presents quantitative data on metabolite accumulation and gene expression, and offers detailed experimental protocols for key analytical and biochemical procedures. Furthermore, this guide utilizes Graphviz visualizations to illustrate the complex pathway and associated experimental workflows, serving as a comprehensive resource for the ongoing efforts to harness and engineer this valuable metabolic route.

Introduction

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a treasure trove of over 130 terpenoid indole alkaloids (TIAs), some of which possess significant pharmacological activities.[1] Among these, the bisindole alkaloids vinblastine and vincristine are indispensable chemotherapeutic agents. These complex molecules are formed through the coupling of two monomeric precursors: vindoline and catharanthine.[2] Due to their extremely low concentrations in the plant, direct extraction is economically challenging, making the semi-synthesis from more abundant precursors a vital alternative.

Catharanthine, an iboga-type alkaloid, is one such crucial precursor. Understanding its biosynthesis is paramount for developing metabolic engineering strategies to enhance its production in C. roseus or in heterologous systems like yeast and other plants.[3][4] This guide focuses on the biosynthesis of catharanthine, providing a detailed technical overview of the pathway, quantitative data, and methodologies relevant to its study and manipulation.

The Biosynthesis Pathway of Catharanthine

The journey to catharanthine begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid secologanin.[2] The condensation of these two precursors by strictosidine synthase (STR) forms the central MIA intermediate, strictosidine.[5] From this pivotal point, the pathway to catharanthine unfolds through a series of recently elucidated enzymatic steps.

The key stages of catharanthine biosynthesis from strictosidine are:

-

Deglycosylation: Strictosidine β-D-glucosidase (SGD) removes the glucose moiety from strictosidine, generating a highly reactive aglycone.[6]

-

Formation of Geissoschizine: The strictosidine aglycone is converted to 19E-geissoschizine by geissoschizine synthase (GS) .[7]

-

Oxidation of Geissoschizine: Geissoschizine oxidase (GO) , a cytochrome P450 enzyme, oxidizes 19E-geissoschizine.[4][8]

-

Intermediate Reductions: A series of reductions are catalyzed by two reductases, Redox1 and Redox2 , leading to the formation of stemmadenine.[4]

-

Acetylation: Stemmadenine acetyltransferase (SAT) acetylates stemmadenine to produce precondylocarpine acetate.[4]

-

Further Modifications: Precondylocarpine acetate synthase (PAS) and dihydroprecondylocarpine synthase (DPAS) further modify the intermediate.[3]

-

Final Cyclization: Finally, catharanthine synthase (CS) catalyzes the cyclization to form catharanthine.[3]

This multi-step pathway involves several unstable intermediates and is tightly regulated within the plant, with different enzymes localized in specific cell types and subcellular compartments.[4]

Quantitative Data

The production of catharanthine is influenced by various factors, including genetic background, tissue type, developmental stage, and environmental stimuli. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Catharanthine and Vindoline Content in C. roseus

| Treatment/Condition | Catharanthine Content (mg/g DW) | Vindoline Content (mg/g DW) | Reference |

| Control (leaves) | ~1.17 | ~1.17 | [9] |

| 0.1 µg/mL 3 kDa Chitooligosaccharides (leaves) | ~2.82 (+141.54%) | ~1.88 (+60.68%) | [9] |

| Control (Compact Callus Clusters) | ~0.02 | Not Detected | [10] |

| 2.9 g/L NaCl (seedlings) | Increased | Increased | [10] |

| High Ajmalicine Mutant (M2-0754) | Significantly Lower | Significantly Lower | [11] |

Table 2: Relative Gene Expression in Response to Elicitation

| Gene | Elicitor (0.1 µg/mL Chitooligosaccharides) - Fold Change vs. Control | Reference |

| Secologanin synthase (SLS) | ~4.5 | [9] |

| Strictosidine synthase (STR) | ~4.0 | [9] |

| Strictosidine β-D-glucosidase (SGD) | ~2.5 | [9] |

| Tabersonine 16-hydroxylase (T16H) | ~2.0 | [9] |

| Desacetoxyvindoline-4-hydroxylase (D4H) | ~3.0 | [9] |

| Deacetylvindoline-4-O-acetyltransferase (DAT) | ~7.0 | [9] |

| Peroxidase 1 (PRX1) | ~6.5 | [9] |

| ORCA3 (Transcription Factor) | ~9.7 | [9] |

Table 3: Production of Catharanthine in Heterologous Systems

| Host Organism | Production Titer | Reference |

| Nicotiana benthamiana | ~60 ng/g frozen tissue | [4] |

| Saccharomyces cerevisiae | 527.1 µg/L | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of catharanthine biosynthesis.

Extraction and HPLC Quantification of Catharanthine and Vindoline

This protocol is adapted from studies quantifying major alkaloids in C. roseus leaves.

Objective: To extract and quantify catharanthine and vindoline from dried leaf tissue.

Materials:

-

Dried, powdered C. roseus leaf tissue

-

95% Methanol

-

HPLC system with a C18 column (e.g., Poroshell 120 EC-C18, 4.6 × 250 mm, 4 µm)

-

Mobile Phase A: Water

-

Mobile Phase B: Methanol

-

Catharanthine and vindoline standards

-

Microcentrifuge and tubes

-

Vortex mixer

-

Syringe filters (0.22 µm)

Procedure:

-

Weigh 100 mg of powdered leaf tissue into a microcentrifuge tube.

-

Add 1 mL of 95% methanol to the tube.

-

Vortex thoroughly and incubate at room temperature for 60 minutes with occasional vortexing.

-

Centrifuge at 10,000 rpm for 15 minutes.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Inject 10 µL of the filtered extract into the HPLC system.

-

Perform the chromatography using the following conditions:

-

Column: Poroshell 120 EC-C18 (4.6 × 250 mm, 4 µm)

-

Flow Rate: 1 mL/min

-

Column Temperature: 30 °C

-

Detection: 280 nm for catharanthine, 310 nm for vindoline

-

Gradient Elution:

-

0-20 min: 20% B

-

20-30 min: Gradient from 20% to 80% B

-

30-40 min: Hold at 80% B

-

40-50 min: Gradient from 80% to 20% B

-

-

-

Prepare standard curves for catharanthine and vindoline using a series of known concentrations.

-

Calculate the concentration of catharanthine and vindoline in the sample based on the peak areas and the standard curves. Express the final concentration as mg per gram of dry weight (mg/g DW).

Gene Expression Analysis by qRT-PCR

This protocol provides a general framework for quantifying the transcript levels of catharanthine biosynthesis genes.

Objective: To measure the relative expression levels of key biosynthetic genes.

Materials:

-

Fresh C. roseus leaf tissue

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

-

SYBR Green Master Mix

-

qRT-PCR instrument

-

Gene-specific primers (see Table 4) and reference gene primers (e.g., RSP9)

Table 4: Primer Sequences for qRT-PCR

| Gene | Forward Primer (5' -> 3') | Reverse Primer (5' -> 3') | Reference |

| SLS | GTTCCTTCTCACCGGAGTTG | CCCATTTGGTCAACATGTCA | [9] |

| STR | GCTGGTGTTGGAGGAGATGA | TCCAGCAACATCAGCAACAG | [9] |

| SGD | AGGAGGAGGGTTTGGATGAA | TGGAGGTGGTGAGGTTGTTG | [9] |

| T16H | AGGCTTGTTGCTTGGACTTG | GGCATCAATGGCAACTAAAA | [9] |

| D4H | GAGAGGCTCCCAAGTCATCA | TGCTTTGCTTCATCCAACAC | [9] |

| DAT | GCTGGAGGAATGGTTGAAGA | ACGACCAACCAAGAGCAAAC | [9] |

| PRX1 | GGCTCCCACTATTGCCAATA | GCTTGAGGTCCAAACCAGAC | [9] |

| ORCA3 | GCTCCCACTATTGCCAATAG | GCTTGAGGTCCAAACCAGAC | [9] |

Procedure:

-

RNA Extraction:

-

Harvest fresh leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers (final concentration of ~0.2 µM each), and diluted cDNA.

-

Perform the reaction in a qRT-PCR instrument with a typical program: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.

-

Include a melt curve analysis at the end to verify the specificity of the amplification.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene of interest and the reference gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

-

In Vitro Enzyme Assay for Geissoschizine Oxidase (GO)

This protocol is based on methods used for the characterization of GO in heterologous systems.

Objective: To determine the activity of geissoschizine oxidase in vitro.

Materials:

-

Microsomes from yeast or insect cells expressing the GO enzyme

-

19E-geissoschizine (substrate)

-

NADPH

-

Potassium phosphate buffer (pH 7.5)

-

Ethyl acetate

-

LC-MS system

Procedure:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

1 mM NADPH

-

~50 µg of microsomal protein

-

100 µM 19E-geissoschizine

-

-

Initiate the reaction by adding the substrate, 19E-geissoschizine.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and collect the upper organic layer.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen.

-

Resuspend the residue in a small volume of methanol.

-

Analyze the products by LC-MS, looking for the formation of akuammicine (a stable product derived from the unstable GO product) and other potential oxidized products.

Conclusion and Future Outlook

The complete elucidation of the catharanthine biosynthetic pathway is a landmark achievement in the field of plant specialized metabolism. It opens up new avenues for the sustainable production of this vital precursor for anticancer drugs. The data and protocols presented in this guide offer a solid foundation for researchers to delve deeper into the intricacies of this pathway.

Future research will likely focus on several key areas:

-

Enzyme Characterization: Detailed kinetic analysis of all the enzymes in the pathway to identify rate-limiting steps.

-

Regulatory Networks: Unraveling the complex transcriptional regulation of the pathway to devise strategies for upregulating catharanthine production.

-

Metabolic Engineering: Applying synthetic biology tools to engineer high-yielding C. roseus varieties or to optimize production in microbial hosts.

-

Transport Mechanisms: Identifying the transporters involved in the movement of intermediates between different cellular compartments and tissues.

By building upon the knowledge consolidated in this guide, the scientific community is well-positioned to advance the production of catharanthine, ultimately contributing to a more stable and accessible supply of life-saving medicines.

References

- 1. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03612F [pubs.rsc.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of Catharanthus roseus (L.) G. Don Nuclei and Measurement of Rate of Tryptophan decarboxylase Gene Transcription Using Nuclear Run-On Transcription Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Geissoschizine synthase controls flux in the formation of monoterpenoid indole alkaloids in a Catharanthus roseus mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]

The Crucial Role of Catharanthine Tartrate in Vinblastine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinblastine, a dimeric indole alkaloid, stands as a cornerstone in chemotherapy, primarily for its potent anti-mitotic activity. Its complex structure, derived from the coupling of two monomeric precursors, catharanthine and vindoline, has presented a formidable challenge for synthetic chemists. This technical guide provides an in-depth exploration of the pivotal role of catharanthine tartrate in the synthesis of vinblastine, with a focus on a highly efficient, iron(III)-promoted one-pot coupling and oxidation methodology. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathway to aid researchers in the field of medicinal chemistry and drug development.

The Synthetic Challenge and a Biomimetic Breakthrough

The synthesis of vinblastine hinges on the crucial C16'-C21' bond formation between catharanthine and vindoline. Early synthetic strategies were often plagued by low yields and lack of stereoselectivity. A significant advancement in this field came with the development of a biomimetic approach that mimics the proposed biosynthetic pathway. This method, pioneered by Boger and colleagues, utilizes an iron(III)-promoted oxidative coupling of catharanthine and vindoline, followed by an in-situ oxidation to directly yield vinblastine.[1][2][3][4][5][6][7]

This one-pot procedure offers several advantages over previous methods, including operational simplicity, higher yields, and excellent stereocontrol at the critical C16' position.[1][2][4] The reaction proceeds through the generation of a presumed catharanthine amine radical cation, which then undergoes fragmentation and subsequent diastereoselective coupling with vindoline.[1][2][3][4][5][6][7] The resulting intermediate iminium ion is then oxidized and reduced to afford vinblastine and its naturally occurring isomer, leurosidine.[1][2][3][4][5][6][7]

Quantitative Data Summary

The efficiency of the iron(III)-promoted coupling and oxidation reaction is summarized in the tables below, providing a clear comparison of yields under various conditions.

| Product | Yield (%) | Conditions/Notes | Reference |

| Anhydrovinblastine | 90% | Fe(III)-promoted coupling followed by NaBH4 reduction. Use of CF3CH2OH as a cosolvent is key. | [1][4] |

| Vinblastine | 40-43% | One-pot Fe(III)-promoted coupling and subsequent Fe(III)-NaBH4/air oxidation. | [2][6][7] |

| Leurosidine | 20-23% | C21' alcohol isomer of vinblastine, co-produced in the one-pot synthesis. | [2][6][7] |

| Total Coupled Products | >80% | Combined yield of all coupled products, demonstrating high reaction efficiency. | [1][2][6][7] |

| Combined C21' Alcohols | >60% | Combined yield of vinblastine and leurosidine. | [2][6][7] |

| Vinblastine (with organic base) | 43-44% | Small improvements in yield observed with the addition of lutidine or DBU. | [1][4] |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of vinblastine from this compound and vindoline.

Protocol 1: Synthesis of Anhydrovinblastine

This protocol describes the iron(III)-promoted coupling of catharanthine and vindoline, followed by reduction to yield anhydrovinblastine.[1][4]

Materials:

-

Catharanthine (free base)

-

Vindoline

-

Iron(III) chloride (FeCl3)

-

Sodium borohydride (NaBH4)

-

Trifluoroethanol (CF3CH2OH)

-

0.1 N Hydrochloric acid (HCl)

-

Dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of catharanthine and vindoline (1:1 molar ratio) in a mixture of 0.1 N HCl and CF3CH2OH, add FeCl3 (5 equivalents) at 23 °C.

-

Stir the reaction mixture for a specified time (typically monitored by TLC).

-

Upon completion, carefully add NaBH4 to the reaction mixture to reduce the intermediate iminium ion.

-

Quench the reaction by adding saturated NaHCO3 solution.

-

Extract the aqueous layer with CH2Cl2.

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to obtain anhydrovinblastine.

Protocol 2: One-Pot Synthesis of Vinblastine and Leurosidine

This protocol details the direct conversion of catharanthine and vindoline to vinblastine and leurosidine in a single reaction vessel.[2][6][7]

Materials:

-

Catharanthine (free base)

-

Vindoline

-

Iron(III) chloride (FeCl3)

-

Iron(III) oxalate (Fe2(ox)3)

-

Sodium borohydride (NaBH4)

-

Trifluoroethanol (CF3CH2OH)

-

0.1 N Hydrochloric acid (HCl)

-

Dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Air

Procedure:

-

Perform the initial coupling reaction as described in Protocol 1, step 1.

-

After the initial coupling, add the reaction mixture to a separate solution of Fe2(ox)3 (10 equivalents) at 0 °C, saturated with air.

-

Slowly add NaBH4 to the mixture.

-

After the reaction is complete, work up the reaction as described in Protocol 1, steps 4-6.

-

Purify the crude product by flash column chromatography to separate vinblastine and leurosidine.

Visualizing the Synthesis

The following diagrams illustrate the key pathways and workflows in the synthesis of vinblastine.

Caption: Chemical pathway for vinblastine synthesis.

Caption: General experimental workflow.

Conclusion

The development of the iron(III)-promoted coupling of this compound and vindoline represents a significant leap forward in the total synthesis of vinblastine. This technical guide has provided a comprehensive overview of this methodology, including detailed experimental protocols, quantitative yield data, and clear visual representations of the synthetic pathway. By offering this in-depth resource, we aim to empower researchers and scientists to further explore and optimize the synthesis of this vital anti-cancer agent and its analogues, ultimately contributing to the advancement of cancer therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to the Basic Pharmacology of Catharanthine Tartrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catharanthine, a monoterpenoid indole alkaloid isolated from the Madagascar periwinkle (Catharanthus roseus), is a compound of significant interest in pharmacological research.[1] While it is a crucial precursor in the semisynthesis of the potent anticancer drugs vinblastine and vincristine, catharanthine itself exhibits a distinct and diverse pharmacological profile.[2] This technical guide provides a comprehensive overview of the basic pharmacology of catharanthine tartrate, focusing on its mechanisms of action, pharmacokinetics, and pharmacodynamics. The information is presented to aid researchers and drug development professionals in understanding its therapeutic potential and guiding future investigations.

Physicochemical Properties

This compound is the salt form of catharanthine, which enhances its solubility and stability for research purposes.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄N₂O₂ • C₄H₆O₆ | --INVALID-LINK-- |

| Molecular Weight | 486.52 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Solubility | Soluble in water and ethanol | --INVALID-LINK-- |

Pharmacodynamics: Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily targeting cellular processes involved in proliferation, survival, and ion homeostasis.

Inhibition of Tubulin Polymerization

Similar to other vinca alkaloids, catharanthine has been shown to interact with tubulin, a key component of microtubules.[2] However, its activity is considered weak compared to its dimeric derivatives, vinblastine and vincristine. --INVALID-LINK-- It is thought to interfere with the assembly of microtubules, which are essential for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest, primarily in the M-phase, and can trigger apoptosis in rapidly dividing cells.[1]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Representative)

This protocol is a general representation of how the effect of this compound on tubulin polymerization can be assessed.

-

Preparation of Tubulin: Purified tubulin (e.g., from porcine brain) is prepared and kept on ice to prevent spontaneous polymerization.

-

Reaction Mixture: A reaction buffer containing GTP, glutamate, and a fluorescent reporter dye (e.g., DAPI) is prepared.

-

Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.

-

Addition of this compound: this compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A vehicle control is also included.

-

Monitoring Polymerization: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence spectrophotometer.

-

Data Analysis: The rate and extent of polymerization in the presence of this compound are compared to the vehicle control to determine its inhibitory activity. The IC50 value, the concentration at which 50% of polymerization is inhibited, can then be calculated.

Modulation of Calcium Channels

Catharanthine has been identified as an inhibitor of voltage-gated L-type calcium channels.[3] By blocking these channels, it can reduce the influx of calcium into cells, particularly in vascular smooth muscle and cardiac tissues. This action is believed to be the primary mechanism behind its observed vasodilatory and antihypertensive effects.[3]

Experimental Protocol: L-type Calcium Channel Inhibition Assay (Representative)

This protocol outlines a general method for evaluating the inhibitory effect of this compound on L-type calcium channels.

-

Cell Culture: A suitable cell line expressing L-type calcium channels (e.g., vascular smooth muscle cells or a recombinant cell line) is cultured.

-

Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Application of this compound: The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Depolarization: The cells are depolarized using a high concentration of potassium chloride (KCl) to open the voltage-gated calcium channels.

-

Measurement of Calcium Influx: The change in fluorescence, indicating the influx of calcium, is measured using a fluorescence plate reader or a confocal microscope.

-

Data Analysis: The inhibition of calcium influx by this compound is quantified by comparing the fluorescence signals of treated cells to control cells. The IC50 value for channel inhibition can be determined.

Inhibition of mTOR Signaling and Induction of Autophagy

Recent studies have elucidated a significant role for catharanthine in the regulation of key cellular signaling pathways, particularly the mTOR (mammalian target of rapamycin) pathway. Catharanthine has been shown to inhibit the mTOR signaling cascade.[4] This inhibition leads to the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins, which can promote cell survival under stress or, in some contexts, lead to autophagic cell death.[4] The mechanism of mTOR inhibition appears to involve the downregulation of Akt, a kinase upstream of mTOR.[4] Furthermore, catharanthine treatment has been associated with the upregulation of key autophagy-related genes such as LC3, Beclin1, and ULK1, as well as an increase in sirtuin-1 levels, a known autophagy inducer.[4]

Signaling Pathway: Catharanthine-Induced Autophagy via mTOR Inhibition

References

- 1. innovationaljournals.com [innovationaljournals.com]

- 2. scispace.com [scispace.com]

- 3. Antagonism of Ca2+ influx via L-type Ca2+ channels mediates the vasorelaxant effect of Catharanthus roseus-derived vindorosine in rat renal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of Catharanthine Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthine, a monoterpenoid indole alkaloid isolated from the Madagascar periwinkle (Catharanthus roseus), holds a pivotal position in the history of cancer chemotherapy. While exhibiting modest biological activity itself, its true significance lies in its role as an indispensable precursor for the semi-synthesis of the potent anticancer agents, vinblastine and vincristine. This technical guide provides an in-depth exploration of the discovery of catharanthine, its historical importance, detailed experimental protocols for its isolation and subsequent chemical transformations, and a summary of its physicochemical and biological properties. Particular focus is given to catharanthine tartrate, the salt form often utilized in research and development due to its improved solubility and stability.

Historical Perspective: A Serendipitous Discovery

The journey to the discovery of catharanthine is intertwined with the broader investigation of Catharanthus roseus for its traditional use in treating diabetes. In the 1950s, independent research teams, one led by Dr. Robert Noble in Canada and another by Dr. Gordon H. Svoboda at Eli Lilly and Company in the United States, began investigating the plant's purported hypoglycemic properties.[1] While these effects were not substantially verified, both groups observed a significant reduction in white blood cell counts in their animal models, suggesting a potential for cancer treatment.[1] This serendipitous finding shifted the research focus towards isolating the cytotoxic compounds responsible for this activity.

This intensive investigation led to the isolation of over 70 alkaloids from the plant, including the now-famous dimeric alkaloids, vinblastine and vincristine, which revolutionized the treatment of various cancers.[2] Catharanthine was identified during these extensive fractionation and characterization efforts as one of the major monomeric alkaloid constituents of the plant. Its structural elucidation revealed it to be one of the two key building blocks, along with vindoline, required for the formation of the dimeric vinca alkaloids.

Physicochemical Properties of Catharanthine and its Tartrate Salt

Catharanthine is typically isolated as a crystalline solid. For practical applications in research and pharmaceutical development, it is often converted to its tartrate salt to enhance its aqueous solubility and stability.

| Property | Catharanthine Base | This compound |

| Molecular Formula | C₂₁H₂₄N₂O₂ | C₂₁H₂₄N₂O₂ • C₄H₆O₆ |

| Molecular Weight | 336.43 g/mol | 486.52 g/mol |

| Appearance | Crystalline solid | White to pale yellow crystalline powder |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Freely soluble in water and methanol; sparingly soluble in chloroform |

| Stability | Light-sensitive | Light-sensitive, stable under recommended storage conditions (2-8°C, airtight, amber containers) |

Experimental Protocols

Extraction and Isolation of Catharanthine from Catharanthus roseus

The extraction of catharanthine from dried C. roseus leaves involves a multi-step process to separate the alkaloids from other plant materials and then to fractionate the complex alkaloid mixture.

Protocol Overview:

-

Maceration and Acidic Extraction:

-

Dried and powdered leaves of C. roseus are macerated with an acidified aqueous solvent (e.g., 2% tartaric acid solution). This protonates the alkaloids, rendering them soluble in the aqueous phase.

-

The acidified slurry is then extracted with a non-polar organic solvent (e.g., benzene or toluene) to remove non-alkaloidal, lipophilic compounds.

-

-

Basification and Organic Solvent Extraction:

-

The acidic aqueous extract containing the protonated alkaloids is then basified (e.g., with ammonia solution to pH 10) to deprotonate the alkaloids, making them soluble in organic solvents.

-

This basic aqueous phase is then repeatedly extracted with an organic solvent such as chloroform or ethyl acetate. This organic phase now contains the crude alkaloid mixture.

-

-

Fractionation and Purification:

-

The crude alkaloid extract is concentrated and subjected to chromatographic techniques to separate the individual alkaloids.

-

Historically, column chromatography using alumina or silica gel with a gradient of solvents of increasing polarity was employed.

-

Modern methods utilize techniques like High-Performance Liquid Chromatography (HPLC) for more efficient and precise separation.

-

Quantitative Yields:

The yield of catharanthine from C. roseus leaves is typically low and can vary depending on the plant variety, growing conditions, and extraction method.

| Extraction Method | Plant Material | Catharanthine Yield (% of dry weight) | Reference |

| Acid-Base Extraction | Dried Leaves | ~0.07 - 0.46% (in stem) | [3] |

| Supercritical CO₂ Extraction | Dried Leaves | 52% (w/w) recovery of initial content | [4] |

| Elicitor Treatment (Chitooligosaccharides) | Leaves | Increased by 141.54% compared to control | [5] |

Preparation of this compound

The conversion of the isolated catharanthine free base to its tartrate salt is a standard acid-base reaction followed by crystallization.

Protocol:

-

Dissolution: Dissolve the purified catharanthine free base in a suitable organic solvent, such as ethanol or methanol.

-

Addition of Tartaric Acid: A stoichiometric amount of tartaric acid, dissolved in a minimal amount of the same solvent, is added dropwise to the catharanthine solution with stirring.

-

Crystallization: The this compound salt will precipitate out of the solution. The crystallization process can be encouraged by cooling the solution or by the slow addition of a less polar co-solvent.

-

Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield pure this compound.

Semi-Synthesis of Vinblastine from Catharanthine and Vindoline

The coupling of catharanthine and vindoline to form anhydrovinblastine, which is then converted to vinblastine, is a key step in the commercial production of this anticancer drug.

Protocol Overview (Modified Polonovski-Potier Reaction):

-

Coupling Reaction: Catharanthine and vindoline are coupled in an acidic medium. This reaction can be promoted by various oxidizing agents, such as ferric chloride (FeCl₃). The reaction proceeds through the formation of an enamine from vindoline which then attacks an electrophilic intermediate derived from catharanthine.

-

Reduction: The resulting intermediate, anhydrovinblastine, is then reduced, for example, using sodium borohydride (NaBH₄), to yield vinblastine.

-

Purification: The final product, vinblastine, is purified from the reaction mixture using chromatographic techniques.

Yields:

The yield of vinblastine from the semi-synthesis can vary depending on the specific reaction conditions.

| Coupling Method | Yield of Vinblastine (based on catharanthine) |

| FeCl₃ promoted coupling | 43% |

| Singlet oxygen mediated coupling | 20% |

Biological Activity and Significance

Catharanthine itself exhibits a range of biological activities, including antimicrobial and antihypertensive effects.[6] However, its primary significance stems from its role as a crucial building block for the potent anticancer drugs, vinblastine and vincristine. These dimeric alkaloids function by inhibiting the polymerization of tubulin, a key component of microtubules. This disruption of the microtubule network interferes with cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

The development of the semi-synthetic route to vinblastine from the more abundant precursors, catharanthine and vindoline, was a major breakthrough. It allowed for a more sustainable and cost-effective production of these life-saving drugs, as the direct isolation of vinblastine and vincristine from the plant yields very small quantities.

Visualizing the Pathways and Processes

To better understand the relationships and workflows described, the following diagrams have been generated using the DOT language.

Caption: Biosynthetic pathway of catharanthine in Catharanthus roseus.

Caption: Workflow for the extraction and isolation of catharanthine.

Caption: Semi-synthesis of vinblastine from catharanthine and vindoline.

Conclusion

The discovery of catharanthine and the subsequent elucidation of its role in the biosynthesis of vinblastine and vincristine represent a landmark achievement in natural product chemistry and pharmacology. From a chance observation in a study aimed at diabetes treatment to becoming a cornerstone in the production of essential anticancer drugs, the story of catharanthine highlights the importance of continued exploration of the natural world for novel therapeutic agents. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the ongoing efforts to understand, produce, and potentially improve upon these life-saving molecules. The historical significance of catharanthine is not merely in its own biological activity, but in its critical contribution to one of the most successful classes of chemotherapeutic agents ever discovered.

References

- 1. princeton.edu [princeton.edu]

- 2. researchgate.net [researchgate.net]

- 3. valleyinternational.net [valleyinternational.net]

- 4. CN104370911A - this compound preparation method - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Comparative Analysis of Phytochemicals and Antioxidant Characterization Among Different Parts of Catharanthus roseus: In Vitro and In Silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Catharanthine Tartrate: A Versatile Lead Compound in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Catharanthine, a monoterpenoid indole alkaloid isolated from the Madagascar periwinkle (Catharanthus roseus), stands as a pivotal molecule in medicinal chemistry and drug discovery.[1][2][3][4] While renowned as an essential precursor for the semi-synthesis of potent anticancer drugs like vinblastine and vincristine, catharanthine itself, often formulated as its tartrate salt for improved solubility, possesses a unique and diverse pharmacological profile.[1][5][6] This guide provides a comprehensive technical overview of catharanthine tartrate's multifaceted potential as a lead compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its complex biological interactions.

The Precursor Role: Cornerstone of Anticancer Therapy

The most established role of catharanthine is its function as a key building block in the synthesis of dimeric vinca alkaloids.[1][7] It couples with another monomer, vindoline, to form α-3',4'-anhydrovinblastine (AVLB), a direct precursor to the highly successful chemotherapeutic agent, vinblastine.[1][2][8] This coupling reaction, which can be catalyzed enzymatically by peroxidases like CrPrx1 or achieved through chemical methods such as Fe(III)-promoted coupling, is a critical step in both the natural biosynthesis and laboratory synthesis of these life-saving drugs.[1][2][8][9] The development of efficient coupling protocols has been a significant focus of synthetic chemistry, enabling the production of vinblastine and novel analogues with potentially improved therapeutic indices.[5][8][9]

Caption: Biosynthesis of Vinblastine and Vincristine.

Intrinsic Pharmacological Activities

Beyond its precursor function, this compound exhibits a range of biological activities that position it as a valuable lead compound for multiple therapeutic areas.

Anticancer and Cytotoxic Effects

While its anti-mitotic activity is weaker than its dimeric derivatives, catharanthine demonstrates direct cytotoxic effects against cancer cells.[6] Recent studies have elucidated a significant mechanism of action involving the induction of autophagy and apoptosis in liver carcinoma (HepG2) cells.[10][11] Catharanthine treatment leads to the upregulation of key autophagy-related genes such as LC3, Beclin1, and ULK1, while decreasing the expression of Akt, a pro-survival kinase.[10][11] Molecular modeling and dynamics simulations suggest that catharanthine interacts effectively with the FRB domain of the mTOR protein, a central regulator of cell growth and autophagy, thereby inducing autophagic cell death.[10][11]

Caption: Catharanthine-induced signaling in cancer cells.

Neuropharmacology: A Novel Approach for Addiction

Catharanthine has emerged as a promising agent for treating substance use disorders, particularly alcohol and nicotine addiction.[12][13] It modulates the mesolimbic dopamine system, a key neural circuit in reward and addiction.[13] Studies show that catharanthine inhibits evoked dopamine release in the nucleus accumbens in a dose-dependent manner.[13] This effect is mediated, at least in part, by the antagonism of α4 and α6 nicotinic acetylcholine receptors (nAChRs).[13][14] Simultaneously, it slows dopamine reuptake by partially inhibiting the dopamine transporter (DAT), leading to an overall increase in extracellular dopamine.[13][14] This dual action may help alleviate the severe withdrawal symptoms associated with addiction.[12][13]

Caption: Catharanthine's mechanism in the mesolimbic system.

Neuroprotective Potential

Extracts of C. roseus and its constituent alkaloids, including catharanthine, have demonstrated neuroprotective properties.[15][16] Studies suggest these compounds can modulate key pathways involved in neurodegeneration, such as oxidative stress and inflammation.[15] Serpentine, a related alkaloid, has been shown to be a potent inhibitor of cyclooxygenase-II (COX-II), an enzyme involved in neuroinflammation.[7] Furthermore, C. roseus extracts exhibit acetylcholinesterase (AChE) inhibitory activity and can promote neurite outgrowth, suggesting potential applications in treating diseases like Alzheimer's.[16][17]

Cardiovascular Effects

Catharanthine exhibits significant cardiovascular activity, including vasodilatory and antihypertensive effects.[6] In vivo and ex vivo studies have shown that it can dilate small mesenteric arteries and decrease both heart rate and cardiac contractility.[6] The underlying mechanism for these effects is the inhibition of voltage-gated L-type calcium channels on vascular smooth muscle cells and cardiomyocytes.[6][18]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies, underscoring the therapeutic potential of catharanthine.

Table 1: In Vitro Anticancer and Cytotoxic Activity

| Cell Line | Assay Type | Parameter | Value | Reference |

| HepG2 (Liver Carcinoma) | MTT Assay | IC₅₀ (24h) | Not specified, dose-dependent reduction in viability | [10] |

| HepG2 (Liver Carcinoma) | MTT Assay | IC₅₀ (48h) | Not specified, dose-dependent reduction in viability | [10] |

Table 2: Neuropharmacological Activity

| System/Assay | Target | Effect | Concentration | Reference |

| Mouse Brain Slices (FSCV) | Nucleus Accumbens | Inhibition of evoked Dopamine release | 1-100 µM (dose-dependent) | [13] |

| Mouse Brain Slices (FSCV) | Dopamine Transporter (DAT) | Slowed Dopamine reuptake | 1-100 µM | [13] |

Table 3: Molecular Docking and Binding Affinity

| Target Protein | Ligand | Binding Affinity (kJ/mol⁻¹) | Note | Reference |

| mTOR (FRB domain) | Catharanthine | -7.3 | Less potent than Rapamycin | [10][11] |

| mTOR (FRB domain) | Rapamycin (Control) | -10.7 | Potent mTOR inhibitor | [10][11] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols used in key studies.

Caption: Workflow for assessing anticancer activity.

MTT Assay for Cell Viability:

-